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Antiproliferative agent-35 Documentation Hub
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Technical Notes & Optimization
Improving Antiproliferative agent-35 solubility in aqueous media
Improving Antiproliferative agent-35 solubility in aqueous media
Technical Support Center: Antiproliferative Agent-35 (AP-35)
Welcome to the technical support center for Antiproliferative Agent-35 (AP-35). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of AP-35.
Frequently Asked Questions (FAQs)
Q1: What are the baseline solubility characteristics of AP-35?
A1: AP-35 is a hydrophobic molecule with inherently low solubility in aqueous media. Initial screening has shown that its solubility is pH-dependent, with slightly improved solubility in acidic conditions, though it remains poor overall. For many new chemical entities, low aqueous solubility is a primary challenge in drug development.[1][2] The baseline solubility in common laboratory buffers at room temperature is summarized below.
Table 1: Baseline Aqueous Solubility of AP-35
| Solvent/Buffer (pH) | Solubility (µg/mL) | Molar Equivalent (µM) |
| Deionized Water | < 1.0 | < 2.2 |
| PBS (pH 7.4) | ~1.2 | ~2.7 |
| Acetate Buffer (pH 5.0) | ~2.5 | ~5.6 |
| Tris Buffer (pH 8.0) | ~1.1 | ~2.4 |
Data presented are hypothetical averages for AP-35, a model hydrophobic compound.
Q2: My AP-35, dissolved in DMSO, precipitates immediately when added to my cell culture media. What is happening and how can I fix it?
A2: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution where it is poorly soluble.[3] The DMSO is miscible with the media, but the AP-35 is not, causing it to precipitate.
To resolve this, you can follow the troubleshooting workflow below. The key is to avoid rapid solvent exchange and ensure the final concentration of AP-35 does not exceed its solubility limit in the final medium.[3]
Q3: What are the recommended strategies for systematically improving the aqueous solubility of AP-35 for in vitro and preclinical studies?
A3: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like AP-35.[4][5] The most common and effective initial approaches include pH adjustment, the use of co-solvents, and complexation with cyclodextrins.[6][]
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pH Adjustment: For ionizable drugs, modifying the pH of the solution can significantly increase solubility by converting the compound into its more soluble ionized (salt) form.[1][4][][8]
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Co-solvents: Adding a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[9] Common co-solvents include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400).[10]
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Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble drug molecules, thereby increasing their apparent water solubility.[6][11][12][13][14]
The table below provides a hypothetical comparison of these methods for AP-35.
Table 2: Comparison of Solubility Enhancement Strategies for AP-35
| Strategy | Vehicle/Excipient | Achieved Solubility (µg/mL) | Fold Increase (vs. PBS) | Comments |
| pH Adjustment | 50 mM Glycine Buffer (pH 3.0) | 15 | 12.5x | Potential for precipitation upon neutralization. |
| Co-solvent | 20% Ethanol in Water | 55 | 45.8x | May require toxicity evaluation for in vivo use. |
| Co-solvent | 40% PEG 400 in Water | 120 | 100x | Generally well-tolerated vehicle. |
| Complexation | 5% (w/v) HP-β-CD in Water | 250 | 208x | Effective; suitable for various administration routes.[6] |
Data are for illustrative purposes. HP-β-CD: Hydroxypropyl-β-cyclodextrin.
Q4: How do I perform a kinetic solubility assay to screen for the best formulation conditions for AP-35?
A4: A kinetic solubility assay is a high-throughput method used in early drug discovery to determine the apparent solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer.[15][16][17][18] This differs from thermodynamic solubility, which is the true equilibrium solubility of a solid compound.[16][17] Below is a detailed protocol and a workflow diagram.
Experimental Protocol: Kinetic Solubility Assay
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Preparation of Stock Solution: Prepare a 10 mM stock solution of AP-35 in 100% DMSO.[19]
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Preparation of Aqueous Buffers: Prepare the desired aqueous test buffers (e.g., PBS pH 7.4, PBS with 20% PEG 400, PBS with 5% HP-β-CD).
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Compound Addition: Using a liquid handler or manual pipette, add 2 µL of the 10 mM DMSO stock solution into the wells of a 96-well microplate.
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Buffer Addition: Add 98 µL of the appropriate aqueous buffer to each well. This results in a final AP-35 concentration of 200 µM and a final DMSO concentration of 2%.
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Incubation: Seal the plate and shake it for 2 hours at a constant temperature (e.g., 25°C).[16][19]
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Separation: After incubation, filter the solution through a solubility filter plate (e.g., 0.45 µm) to separate any precipitated (undissolved) compound from the soluble fraction.[17]
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Quantification: Analyze the concentration of AP-35 in the filtrate using a suitable analytical method, such as LC-MS or UV-Vis spectroscopy, against a standard curve prepared in the corresponding buffer.[16]
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Data Analysis: The measured concentration is the kinetic solubility of AP-35 under the tested conditions.[19]
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. scispace.com [scispace.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. enamine.net [enamine.net]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Reference Data & Comparative Studies
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Safety & Regulatory Compliance
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
